
3-Propylpyrazine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Propylpyrazine-2-carboxylic acid is a heterocyclic compound that has been studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it an interesting subject of study. In
Wissenschaftliche Forschungsanwendungen
3-Propylpyrazine-2-carboxylic acid has been studied for its potential applications in scientific research. One of the most promising applications is in the field of neuroscience. Studies have shown that this compound has the ability to modulate the activity of certain neurotransmitters in the brain, leading to potential therapeutic applications for neurological disorders such as Parkinson's disease and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 3-Propylpyrazine-2-carboxylic acid is not yet fully understood. However, studies have suggested that this compound may act as a modulator of neurotransmitter activity in the brain. Specifically, it has been shown to affect the activity of dopamine, a neurotransmitter that is involved in the regulation of movement, motivation, and reward.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Propylpyrazine-2-carboxylic acid has a number of biochemical and physiological effects. For example, it has been shown to increase the release of dopamine in the brain, leading to increased dopamine activity. This increased activity may have potential therapeutic applications for neurological disorders such as Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Propylpyrazine-2-carboxylic acid in lab experiments is its unique chemical structure, which makes it an interesting subject of study. However, there are also some limitations to using this compound. For example, it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the study of 3-Propylpyrazine-2-carboxylic acid. One area of research that is particularly promising is the development of new therapeutic applications for neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
In conclusion, 3-Propylpyrazine-2-carboxylic acid is a compound that has been studied for its potential applications in scientific research. While there is still much to learn about this compound, the research that has been conducted so far suggests that it may have potential therapeutic applications for neurological disorders. With further research, it is possible that this compound could be used to develop new treatments for a variety of conditions.
Synthesemethoden
The synthesis of 3-Propylpyrazine-2-carboxylic acid can be achieved by a variety of methods. One of the most common methods is the reaction of 3-propylpyrazine with chloroacetic acid in the presence of a catalyst. This reaction results in the formation of 3-Propylpyrazine-2-carboxylic acid.
Eigenschaften
CAS-Nummer |
113282-87-4 |
|---|---|
Produktname |
3-Propylpyrazine-2-carboxylic acid |
Molekularformel |
C8H10N2O2 |
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
3-propylpyrazine-2-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c1-2-3-6-7(8(11)12)10-5-4-9-6/h4-5H,2-3H2,1H3,(H,11,12) |
InChI-Schlüssel |
KYUSQICLICBNJA-UHFFFAOYSA-N |
SMILES |
CCCC1=NC=CN=C1C(=O)O |
Kanonische SMILES |
CCCC1=NC=CN=C1C(=O)O |
Synonyme |
Pyrazinecarboxylic acid, 3-propyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B56147.png)

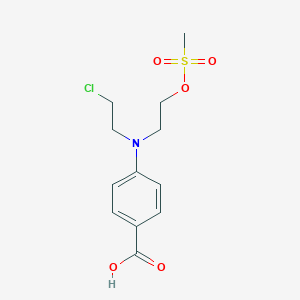


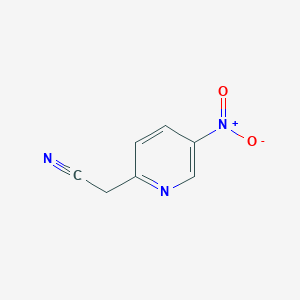
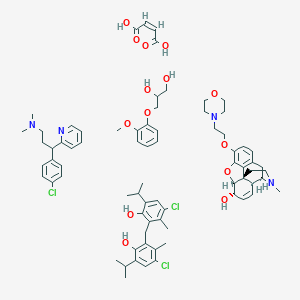


![disodium;3-[4-[(5-nitropyridin-2-yl)diazenyl]-3-oxido-N-propylanilino]propane-1-sulfonate](/img/structure/B56161.png)
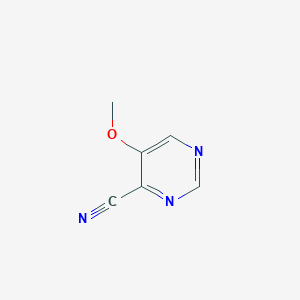
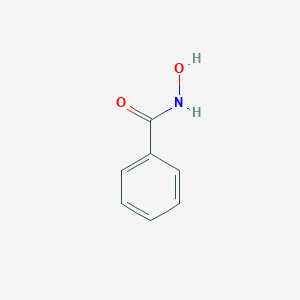
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B56168.png)